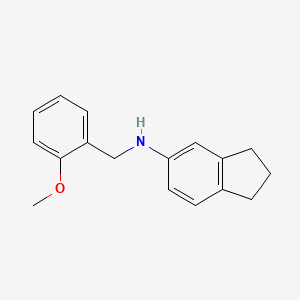
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine, also known as DMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMBA belongs to the class of indene compounds and has a unique structure that makes it a promising candidate for various research applications.
科学研究应用
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine has been used in various scientific research applications, including the study of neurotransmitter systems, drug discovery, and neurodegenerative diseases. This compound has been shown to selectively bind to the dopamine transporter and inhibit dopamine uptake, making it a useful tool for studying the dopamine system. This compound has also been used as a starting point for the development of novel drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
作用机制
The mechanism of action of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling can have various effects on the brain and body, depending on the specific location and function of the dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased body weight, and altered gene expression. This compound has also been shown to modulate the activity of various enzymes and neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems.
实验室实验的优点和局限性
One of the main advantages of 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine is its selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. This compound also has a unique structure that makes it a promising starting point for the development of novel drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on 2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine, including the development of novel drugs based on its structure, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic applications in neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its unique structure and selectivity for the dopamine transporter. This compound has been used in various research applications, including the study of neurotransmitter systems, drug discovery, and neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound and its effects on the brain and body.
合成方法
2,3-dihydro-1H-inden-5-yl(2-methoxybenzyl)amine can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with indan-1-one. The first step involves the formation of a Schiff base intermediate, which is then reduced to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-3-2-5-15(17)12-18-16-10-9-13-6-4-7-14(13)11-16/h2-3,5,8-11,18H,4,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUKLJBJDJFZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)
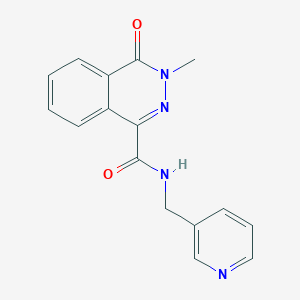
![4,6-diphenyl-N'-[1-(3-pyridinyl)ethylidene]-2-pyrimidinecarbohydrazide](/img/structure/B5693245.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)
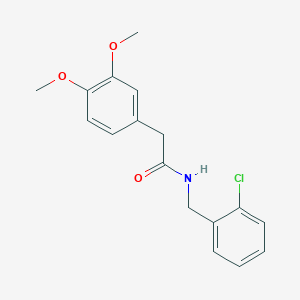
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)
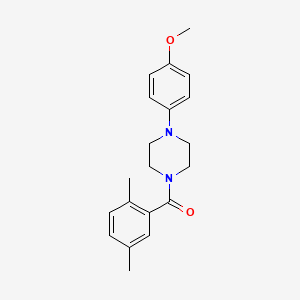
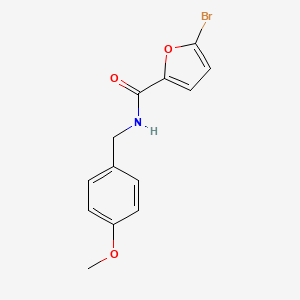
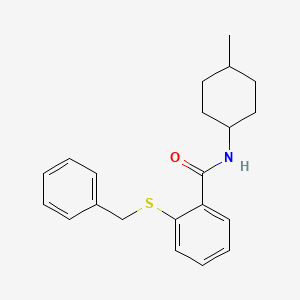
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)